molecular formula C16H21NO5 B8798821 Methyl 1-Boc-4-methoxyindoline-6-carboxylate

Methyl 1-Boc-4-methoxyindoline-6-carboxylate

Cat. No.: B8798821
M. Wt: 307.34 g/mol
InChI Key: BZMCYTNCKDHCEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-Boc-4-methoxyindoline-6-carboxylate is a useful research compound. Its molecular formula is C16H21NO5 and its molecular weight is 307.34 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H21NO5

Molecular Weight

307.34 g/mol

IUPAC Name

1-O-tert-butyl 6-O-methyl 4-methoxy-2,3-dihydroindole-1,6-dicarboxylate

InChI

InChI=1S/C16H21NO5/c1-16(2,3)22-15(19)17-7-6-11-12(17)8-10(14(18)21-5)9-13(11)20-4/h8-9H,6-7H2,1-5H3

InChI Key

BZMCYTNCKDHCEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2OC)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Di-tert-butyl carbonate (2.9 g, 13.5 mmol, 1 equiv.) was added to a stirred mixture of 4-methoxy-2,3-dihydro-1H-indole-6-carboxylic acid methyl ester (2.8 g 13.5 mmol, 1 equiv.) and diisopropyl ethyl amine (4.7 mL, 27 mmol, 2 equiv.) in tetrahydrofuran (30 mL) and the mixture was heated at reflux for 16 hours. The solvent was evaporated under vacuum and the residue purified by column chromatography (SiO2, 1:8 EtOAc:heptane). The fractions were combined to afford 4-methoxy-2,3-dihydro-indole-1,6-dicarboxylic acid 1-tert-butyl ester 6-methyl ester, 1.96 g (47% yield). δH (250 MHz; d6-DMSO) 7.80 (1H, s), 7.10 (1H, s), 3.96 (2H, t), 3.78 (6H, s), 3.03 (2H, t), 1.45 (9H, m).
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One

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